molecular formula C14H12N4S2 B5675971 3-(2,1,3-Benzothiadiazol-5-YL)-1-benzylthiourea

3-(2,1,3-Benzothiadiazol-5-YL)-1-benzylthiourea

Cat. No.: B5675971
M. Wt: 300.4 g/mol
InChI Key: UYMKGIBVVWOWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,1,3-Benzothiadiazol-5-YL)-1-benzylthiourea is a chemical compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,1,3-Benzothiadiazol-5-YL)-1-benzylthiourea typically involves the reaction of 2,1,3-benzothiadiazol-5-yl isothiocyanate with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,1,3-Benzothiadiazol-5-YL)-1-benzylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-(2,1,3-Benzothiadiazol-5-YL)-1-benzylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacturing of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,1,3-Benzothiadiazol-5-YL)-1-benzylthiourea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzothiadiazol-5-yl isothiocyanate
  • N-2,1,3-Benzothiadiazol-5-yl-N’-(4-ethoxyphenyl)thiourea
  • N-2,1,3-Benzothiadiazol-5-yl-2-furamide

Uniqueness

3-(2,1,3-Benzothiadiazol-5-YL)-1-benzylthiourea stands out due to its unique benzylthiourea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-3-benzylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S2/c19-14(15-9-10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-20-17-12/h1-8H,9H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKGIBVVWOWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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